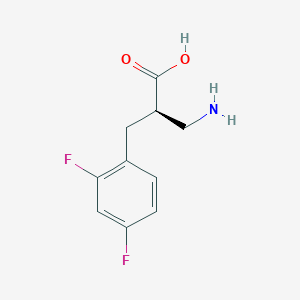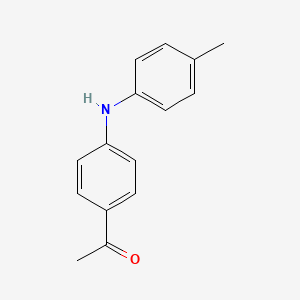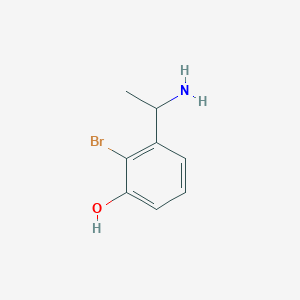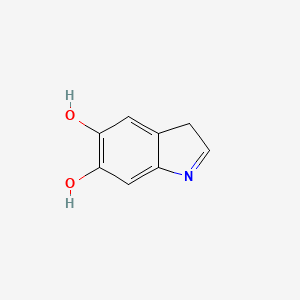
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is a chiral amino acid derivative that contains an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Substitution reactions can occur at the imidazole ring or the amino group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a wide range of imidazole derivatives, each with unique properties and potential applications. These derivatives can be further modified to create compounds with specific biological or chemical activities.
科学研究应用
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals.
作用机制
The mechanism of action of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino acid backbone can also interact with other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Histidine: Another amino acid with an imidazole ring, but with different stereochemistry.
Imidazole: A simpler compound with an imidazole ring, lacking the amino acid backbone.
(2S,3R)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(6(8)7(11)12)5-2-9-3-10-5/h2-4,6H,8H2,1H3,(H,9,10)(H,11,12)/t4-,6+/m1/s1 |
InChI 键 |
BBRKPOSUKSXFJU-XINAWCOVSA-N |
手性 SMILES |
C[C@H](C1=CN=CN1)[C@@H](C(=O)O)N |
规范 SMILES |
CC(C1=CN=CN1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)



![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
